CGP7930

描述

CGP7930 is an organic compound that belongs to the class of alkylbenzenes. It is a colorless liquid with a pleasant odor and is commonly used as a synthetic antioxidant in various industries, including food, cosmetics, and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of CGP7930 typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction but is optimized for large-scale production, including the use of more efficient catalysts and purification methods.

化学反应分析

Types of Reactions

CGP7930 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidation products.

Reduction: It can be reduced to form corresponding alcohols and hydrocarbons.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, and various substituted phenols, depending on the specific reaction conditions and reagents used .

科学研究应用

Pharmacological Properties

Mechanism of Action:

- CGP7930 binds to the GABA B receptor, specifically modulating its activity in the high-affinity state, which increases agonist affinity and signal transduction efficacy .

- It also exhibits effects on GABA A receptors and potassium channels (GIRK channels), leading to complex interactions that can influence neuronal signaling .

Efficacy:

- The compound has shown to enhance the inhibitory effects of GABA and baclofen (a GABA B agonist) in various experimental models .

- It has been reported to have EC50 values of 4.60 μM for GABA B receptors and 1.0 μM for specific GABA A receptor subtypes .

Behavioral Effects

Anxiolytic Properties:

- In rodent models, this compound has demonstrated anxiolytic effects without significant sedative properties. This suggests its potential utility in treating anxiety disorders .

Substance Abuse:

- Research indicates that this compound may reduce self-administration behaviors for substances like nicotine, cocaine, and alcohol in rodents, highlighting its potential as a therapeutic agent in addiction treatment .

Clinical Implications

Potential Therapeutic Uses:

- Anxiety Disorders: Due to its anxiolytic properties, this compound could be explored as a treatment option for anxiety-related conditions.

- Substance Use Disorders: Its ability to modulate reward pathways may offer new avenues for addressing addiction.

Combination Therapies:

- This compound's synergistic effects with baclofen could allow for lower doses of baclofen to be used clinically, potentially minimizing side effects associated with higher doses .

Study 1: Anxiolytic Effects

A study investigating the anxiolytic effects of this compound found that administration in rodent models resulted in reduced anxiety-like behavior measured by elevated plus maze tests. The results indicated that this compound could effectively enhance GABA B receptor signaling without causing sedation, making it a candidate for further clinical investigation .

Study 2: Substance Abuse

Another study focused on the impact of this compound on self-administration behaviors in alcohol-preferring rats. The findings revealed a significant reduction in ethanol self-administration following administration of this compound, suggesting its potential role in treating alcohol use disorder .

Data Summary Table

作用机制

The mechanism by which CGP7930 exerts its effects involves its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound targets molecular pathways involved in oxidative stress and inflammation, making it a valuable antioxidant .

相似化合物的比较

Similar Compounds

2,6-Di-tert-butyl-4-methylphenol:

2,6-Di-tert-butylphenol: Another antioxidant with comparable chemical structure and applications.

Uniqueness

CGP7930 is unique due to its specific hydroxyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to other similar compounds .

常见问题

Basic Research Questions

Q. What is the primary pharmacological mechanism of CGP7930 in modulating GABAB receptors?

this compound acts as a positive allosteric modulator (PAM) by binding to the GABAB receptor's transmembrane domain, enhancing GABA-induced receptor activation. Methodologically, this is assessed via fluorescence resonance energy transfer (FRET)-based conformational studies to monitor receptor rearrangements and calcium flux assays to quantify receptor activity shifts .

Q. How does this compound differ from orthosteric GABAB agonists like baclofen?

Unlike baclofen, which directly activates the receptor’s orthosteric site, this compound modulates receptor activity indirectly. Researchers use concentration-response curves (CRCs) with and without this compound to quantify leftward shifts in EC50 values, as demonstrated in electrophysiological studies of ventral tegmental area dopamine neurons .

Advanced Research Questions

Q. What experimental strategies are recommended to address contradictory findings regarding this compound's intrinsic agonist activity?

Contradictions (e.g., this compound acting as a PAM vs. showing weak agonist activity) arise from model system variability (recombinant vs. native receptors). To resolve this:

- Perform parallel testing in multiple cellular systems (e.g., HEK293 cells vs. neuronal cultures).

- Use radioligand binding assays to detect direct receptor activation.

- Validate findings with GABAB receptor knockout models .

Q. How should researchers design a study investigating this compound's effects on substance addiction phenotypes?

Use operant self-administration paradigms (e.g., nicotine or alcohol models) with:

- Dose-ranging studies (0–30 mg/kg this compound) to establish efficacy.

- Control for sedation via locomotor activity tests.

- Pharmacological verification using GABAB antagonists like CGP55845 to confirm target specificity .

Q. What analytical methods are used to characterize this compound metabolites in preclinical studies?

Employ liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry (LC/ESI-QTOF-MS/MS) for structural elucidation. Key steps include:

- In vitro incubation with liver microsomes to simulate metabolism.

- MS/MS fragmentation pattern analysis to identify hydroxylation sites.

- McLafferty rearrangement identification to confirm terminal butyl-carbon modifications .

Q. Methodological & Analytical Considerations

Q. How can researchers ensure pharmacological specificity when testing this compound in complex neural circuits?

Combine three approaches:

- Use selective GABAB antagonists (e.g., SCH50911) to block receptor activity.

- Cross-test in GABAB1 knockout models to confirm target dependence.

- Screen for off-target effects on GABAARs using patch-clamp electrophysiology .

Q. What statistical approaches are appropriate for analyzing potentiator effects in concentration-response experiments?

Apply:

- Student’s t-test for EC50 comparisons between control and this compound-treated groups.

- Two-way ANOVA to assess treatment × concentration interactions.

- Schild plot analysis to confirm antagonist reversibility of effects .

Q. What controls are essential when evaluating this compound's allosteric effects using FRET-based sensors?

Include:

- Donor-only and acceptor-only controls to correct for spectral bleed-through.

- Baseline FRET efficiency measurements in the absence of ligands.

- Specificity controls with unrelated GPCR pairs (e.g., mGluR1) to rule out nonspecific interactions .

Q. Data Interpretation Challenges

Q. How should researchers interpret conflicting results on this compound's promiscuity across GABA receptor subtypes?

Address discrepancies (e.g., interactions with GABAARs) by:

- Conducting cross-reactivity assays in heterologous systems expressing GABAAR subunits.

- Using propofol (a GABAAR modulator) as a comparator to identify shared binding motifs.

- Performing molecular docking studies to predict interfacial binding sites .

Q. What methodological pitfalls complicate the assessment of this compound's in vivo neurobehavioral effects?

Common issues include:

属性

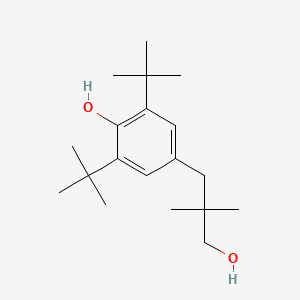

IUPAC Name |

2,6-ditert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-17(2,3)14-9-13(11-19(7,8)12-20)10-15(16(14)21)18(4,5)6/h9-10,20-21H,11-12H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWJPQQFJNGUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90407620 | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57717-80-3 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)-4-hydroxy-β,β-dimethylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57717-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057717803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(tert-butyl)-4-(3-hydroxy-2,2-dimethylpropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90407620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CGP-7930 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAM4WWA5Y4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。